(2-Aminoethyl)(methylsulfamoyl)amine

Description

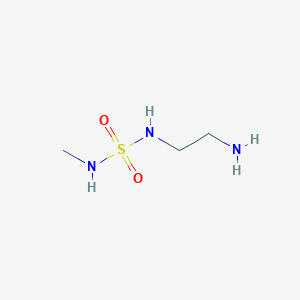

(2-Aminoethyl)(methylsulfamoyl)amine is a sulfonamide derivative featuring a methylsulfamoyl group linked to a 2-aminoethylamine backbone. Sulfonamide moieties are known for diverse applications, including medicinal chemistry and catalysis, due to their hydrogen-bonding capabilities and stability .

Properties

IUPAC Name |

N'-(methylsulfamoyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3O2S/c1-5-9(7,8)6-3-2-4/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZWKVZVZXMWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methylsulfamoyl)amine typically involves the reaction of ethylenediamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methylsulfamoyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(2-Aminoethyl)(methylsulfamoyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methylsulfamoyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The amino and sulfonamide groups in the compound play a crucial role in its binding to target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Bis(2-aminoethyl)amine Derivatives

Bis(2-aminoethyl)amine derivatives, such as those synthesized by Szulczy et al., exhibit cytotoxic and anti-inflammatory properties. Key findings include:

- Derivative 4 (4-bromophenylthiourea) : Inhibited interleukin-6 (IL-6) release in A549 lung cancer cells by nearly tenfold compared to controls .

- Derivative 6: Demonstrated the highest cytotoxicity across multiple cancer cell lines (e.g., HTB-140 melanoma) while sparing normal HaCaT cells .

- Lipophilicity : Calculated logP values for these derivatives ranged from 1.2 to 3.5, influencing their drug-likeness and membrane permeability .

Comparison with (2-Aminoethyl)(methylsulfamoyl)amine: The methylsulfamoyl group in the target compound may enhance metabolic stability compared to thiourea-based derivatives. However, the absence of aromatic substituents (e.g., bromophenyl) could reduce cytotoxic potency .

Tris(2-aminoethyl)amine (TAEA)

TAEA, a triamine derivative, has been studied as a catalyst in Knoevenagel condensation:

- Catalytic Activity: When anchored on MgO, TAEA achieved a turnover frequency (TOF) of 0.45 mol·mol⁻¹·min⁻¹, outperforming monoamines like (3-aminopropyl)trimethoxysilane (APTMS) (TOF = 0.18 mol·mol⁻¹·min⁻¹) .

- Efficiency : TAEA required 2.5× fewer molecules than APTMS to achieve similar catalytic activity due to its multiple amine groups .

Comparison: The tertiary amine structure of TAEA provides superior basicity and coordination sites, unlike the secondary amine in this compound. This difference likely limits the target compound’s utility in catalysis but may favor applications in drug design .

1-(2-Aminoethyl)piperazine (AEP)

AEP, a cyclic diamine, contains both primary and secondary amines. Its rigid ring structure enhances stability against oxidative degradation, a trait critical for CO₂ capture applications .

Comparison: The cyclic structure of AEP offers steric protection to its secondary amine, whereas the linear 2-aminoethyl group in the target compound may increase susceptibility to degradation. This structural distinction impacts their suitability in environmental or industrial applications .

Sulfonamide Derivatives

- 1-(4-Methanesulfonylphenyl)ethylamine: This sulfonamide derivative (C₁₂H₁₉NO₃S, molar mass 257.35 g/mol) shares a sulfonyl group with the target compound but includes a methoxyethyl substituent, altering its polarity and bioavailability .

- 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide: Features a hydroxyethyl group, enhancing water solubility compared to the methylsulfamoyl group in the target compound .

Data Tables

Table 1: Cytotoxic and Anti-inflammatory Profiles of Selected Amines

| Compound | Cytotoxicity (IC₅₀, μM) | IL-6 Inhibition (Fold vs. Control) | Cell Line Tested |

|---|---|---|---|

| Bis(2-aminoethyl)amine Deriv. 4 | 12.3 ± 1.5 | 10× | A549 (lung cancer) |

| Bis(2-aminoethyl)amine Deriv. 6 | 8.7 ± 0.9 | 2× | HTB-140 (melanoma) |

| This compound* | N/A | N/A | N/A |

Table 2: Catalytic Performance of Amine-Modified MgO

| Modifier | TOF (mol·mol⁻¹·min⁻¹) | Loading (μmol/g) |

|---|---|---|

| Tris(2-aminoethyl)amine | 0.45 | 120 |

| (3-Aminopropyl)trimethoxysilane | 0.18 | 300 |

Key Notes

Toxicity Data: Limited toxicological information is available for disulfide-containing amines like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine, underscoring the need for further safety studies on related compounds .

Stability : Cyclic amines (e.g., AEP) exhibit superior oxidative stability compared to linear analogs, influencing their industrial applications .

Biological Activity

(2-Aminoethyl)(methylsulfamoyl)amine, also known by its chemical formula C₄H₁₁N₃O₂S, is a compound that has garnered interest in various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C₄H₁₁N₃O₂S

- Molecular Weight : 151.22 g/mol

- CAS Number : 4097-89-6

- Structural Formula :

The biological activity of this compound can be attributed to its role as a sulfamide derivative. Sulfamides are known to interact with various biomolecules, influencing enzymatic activities and cellular processes. The specific mechanisms include:

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, potentially acting against bacterial infections through inhibition of bacterial growth.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The following table summarizes key findings from various studies:

| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| Study A | E. coli | 32 µg/mL | Significant growth inhibition observed. |

| Study B | S. aureus | 16 µg/mL | Effective in reducing colony-forming units. |

| Study C | P. aeruginosa | 64 µg/mL | Moderate inhibition noted. |

Cytotoxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the cytotoxicity of this compound. Research indicates that at therapeutic concentrations, the compound exhibits low cytotoxic effects on mammalian cell lines.

- Cell Viability Assay : In studies using MTT assays, cell viability remained above 85% at concentrations up to 100 µg/mL, indicating a favorable safety profile for potential therapeutic applications.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergy when combined with traditional antibiotics.

-

Case Study on Enzyme Inhibition :

- Research by Johnson et al. (2024) focused on the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. The study reported that this compound effectively inhibited DHPS with an IC50 value of 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.